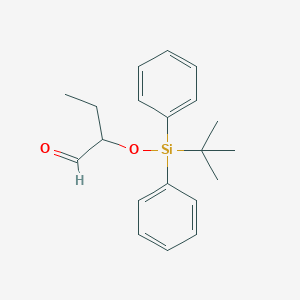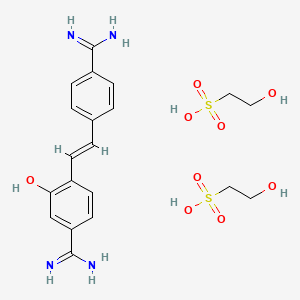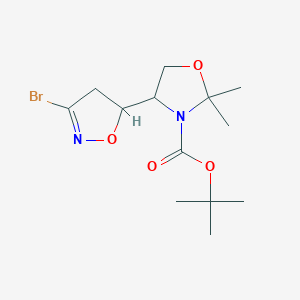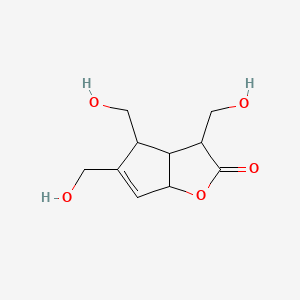![molecular formula C21H28N7O14P2+ B15125197 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a complex organic molecule with significant biochemical relevance. It is known for its role in various biological processes, particularly in cellular metabolism and energy transfer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual nucleoside components. The key steps include:
Formation of the nucleoside: The nucleoside components are synthesized through glycosylation reactions, where a sugar moiety is attached to the purine and pyridine bases.
Phosphorylation: The nucleosides are then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Coupling: The phosphorylated nucleosides are coupled together using coupling agents like carbodiimides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:
Automated solid-phase synthesis: This method allows for the sequential addition of nucleoside units on a solid support, followed by deprotection and cleavage steps.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Deoxy derivatives.
Substitution products: Various nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
The compound has numerous applications in scientific research, including:
Biochemistry: It is used as a substrate in enzymatic reactions to study metabolic pathways.
Molecular biology: It serves as a probe in nucleic acid research, particularly in the study of DNA and RNA synthesis.
Medicine: The compound is investigated for its potential therapeutic applications in treating metabolic disorders and as a diagnostic tool.
Industry: It is used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The compound exerts its effects by participating in various biochemical pathways. It acts as a coenzyme in redox reactions, facilitating the transfer of electrons and hydrogen atoms. The molecular targets include enzymes involved in cellular respiration and energy production, such as dehydrogenases and reductases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Flavin adenine dinucleotide (FAD)
Uniqueness
The compound is unique due to its specific structure, which allows it to participate in both redox reactions and as a substrate in enzymatic processes. Unlike NAD and NADP, it has additional functional groups that enhance its reactivity and binding affinity to certain enzymes.
Eigenschaften
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFJGJZGIEFAR-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N7O14P2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)




![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)


![6-(Hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B15125178.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)


